molecular formula C9H9ClO4 B13222297 3,4-Dimethoxyphenyl chloroformate

3,4-Dimethoxyphenyl chloroformate

Cat. No.: B13222297
M. Wt: 216.62 g/mol
InChI Key: WEWQQXOZLOKJKK-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl chloroformate is a reactive organic compound characterized by a chloroformate (–O–C(=O)–Cl) group attached to a 3,4-dimethoxyphenyl ring. This structure confers high electrophilicity, making it a valuable intermediate in synthesizing esters, carbamates, and carbonates, particularly in pharmaceutical and polymer chemistry.

Properties

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

(3,4-dimethoxyphenyl) carbonochloridate

InChI

InChI=1S/C9H9ClO4/c1-12-7-4-3-6(14-9(10)11)5-8(7)13-2/h3-5H,1-2H3

InChI Key

WEWQQXOZLOKJKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC(=O)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenyl chloroformate typically involves the reaction of 3,4-dimethoxyphenol with phosgene (COCl₂) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester .

Industrial Production Methods

In industrial settings, the production of 3,4-Dimethoxyphenyl chloroformate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the use of phosgene, a highly toxic and reactive gas .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenyl chloroformate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Reaction with amines to form carbamates.

    Esterification: Reaction with alcohols to form carbonate esters.

    Formation of Mixed Anhydrides: Reaction with carboxylic acids.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethoxyphenyl chloroformate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the specific reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following compounds share structural motifs (e.g., 3,4-dimethoxyphenyl groups, chloroformate derivatives) or functional roles (e.g., enzyme inhibition, neurotrophic activity) with 3,4-dimethoxyphenyl chloroformate.

Neurotrophic Cyclohexene Derivatives (Compound-1 and Compound-2)

  • Structure : Trans- and cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene ().
  • Key Differences: Lack a reactive chloroformate group; instead, they feature a styryl-substituted cyclohexene core.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : A benzamide derivative with a 3,4-dimethoxyphenethylamine backbone ().
  • Key Differences :
    • Contains an amide (–CONH–) linkage instead of a chloroformate group.
    • Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield, mp 90°C).
  • Applications : Primarily used in medicinal chemistry for structure-activity relationship (SAR) studies due to its rigid aromatic framework .

Curcumin Analogs (TMC and DMCHC)

  • Structure : 1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione (TMC) and 4-cyclohexyl variant (DMCHC) ().
  • Key Differences: Feature a β-diketone pharmacophore critical for DNA methyltransferase 1 (DNMT1) inhibition. Designed to resist metabolic degradation by blocking phenolic and methylene moieties.
  • Activity : Comparable DNMT1 inhibition to curcumin but with enhanced stability .

(3-Nitro-4-methyl)-Phenyl Chloroformate

  • Structure : A nitro- and methyl-substituted phenyl chloroformate ().
  • Key Differences: Nitro (–NO₂) and methyl (–CH₃) groups at positions 3 and 4 alter electronic properties, increasing electrophilicity compared to 3,4-dimethoxyphenyl chloroformate. Synthesized via nitration of 4-methylphenyl chloroformate using HNO₃/H₂SO₄.
  • Applications : Used in dye and agrochemical synthesis due to enhanced reactivity .

Data Tables: Structural and Functional Comparisons

Table 1. Structural Properties

Compound Key Functional Groups Molecular Weight (g/mol) Synthesis Yield Reference
3,4-Dimethoxyphenyl chloroformate Chloroformate, 3,4-dimethoxy ~230.6 Not reported Inferred
Compound-1 (Trans) Styryl cyclohexene, dimethoxy ~438.5 Not reported
Rip-B Benzamide, dimethoxyethyl ~315.4 80%
TMC Bis(dimethoxyphenyl), β-diketone ~452.5 Not reported
(3-Nitro-4-methyl)-phenyl chloroformate Chloroformate, nitro, methyl ~245.6 Not reported

Mechanistic and Stability Insights

  • Substituent Effects : The 3,4-dimethoxy groups in 3,4-dimethoxyphenyl chloroformate enhance electron-donating resonance stabilization, moderating its reactivity compared to nitro-substituted analogs (e.g., ’s compound) .

Biological Activity

3,4-Dimethoxyphenyl chloroformate is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of 3,4-dimethoxyphenyl chloroformate typically involves the reaction of 3,4-dimethoxyphenol with chloroformic acid or its derivatives. The process can be optimized for yield and purity through various organic synthesis techniques.

Cytotoxicity

Research has demonstrated that 3,4-dimethoxyphenyl chloroformate exhibits moderate cytotoxic activity against several cancer cell lines. A study by Bharathi et al. reported an IC50 value of 86 µM against the WRL-68 liver cancer cell line . This indicates that while the compound has some level of effectiveness in inhibiting cell growth, it may not be potent enough for therapeutic use without further modification.

The biological activity of 3,4-dimethoxyphenyl chloroformate can be attributed to its interactions at the molecular level. It has been suggested that the presence of methoxy groups enhances its ability to interact with enzyme active sites, contributing to its inhibitory effects on various biological pathways .

In Vitro Studies

In vitro studies have shown that 3,4-dimethoxyphenyl chloroformate can inhibit specific enzymes involved in cancer progression. For instance, it has been tested for its ability to inhibit aromatase and glycosyltransferase, both of which are critical in hormone-related cancers .

Antioxidant Activity

In addition to its cytotoxic effects, this compound also demonstrates antioxidant properties. It has been shown to reduce oxidative stress markers in cellular models, suggesting a dual role in both cancer inhibition and cellular protection .

Table 1: Cytotoxicity Data of 3,4-Dimethoxyphenyl Chloroformate

Cell LineIC50 (µM)
WRL-68 (Liver)86
Caco2 (Colon)Not reported
MCF-7 (Breast)Not reported
PC-3 (Prostate)Not reported

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of 3,4-dimethoxyphenyl chloroformate can significantly impact its biological activity. The presence of electron-withdrawing groups such as chlorine enhances inhibitory potency against specific targets .

Table 2: SAR Insights

ModificationEffect on Activity
Methoxy GroupIncreased interaction with enzymes
Chlorine SubstitutionEnhanced inhibitory potency

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